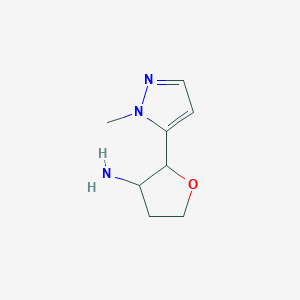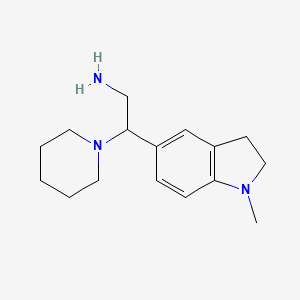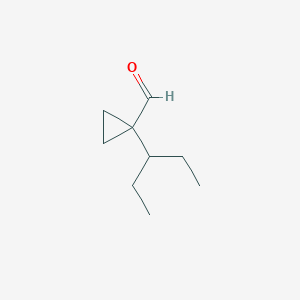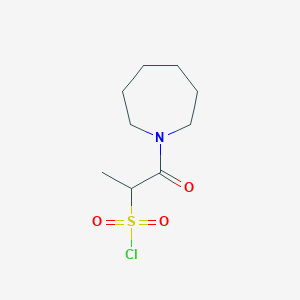![molecular formula C8H10N2O B13248944 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene](/img/structure/B13248944.png)
5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene: is a complex organic compound with a unique tricyclic structure It is characterized by the presence of oxygen and nitrogen atoms within its ring system, which contributes to its distinctive chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods: While industrial-scale production methods for this compound are not widely documented, it is generally synthesized in specialized laboratories. The process involves precise control of reaction parameters to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents such as halides or amines are typically used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Its interactions with biological macromolecules are of particular interest, and it may serve as a lead compound for drug development.
Medicine: Although not yet widely used in medicine, preliminary studies suggest that this compound could have therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for further investigation in drug discovery.
Industry: In industrial applications, this compound is used in the development of advanced materials. Its unique properties make it suitable for creating specialized polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors.
Comparison with Similar Compounds
5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene derivatives: These compounds share the core tricyclic structure but have different substituents, leading to variations in their chemical properties and applications.
Other tricyclic compounds: Compounds with similar tricyclic frameworks, such as certain alkaloids and synthetic analogs, can be compared to this compound in terms of their reactivity and biological activity.
Uniqueness: The uniqueness of 5-Oxa-4,11-diazatricyclo[6210,2,6]undeca-2(6),3-diene lies in its specific arrangement of oxygen and nitrogen atoms within the tricyclic structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-oxa-4,11-diazatricyclo[6.2.1.02,6]undeca-2(6),3-diene |
InChI |
InChI=1S/C8H10N2O/c1-2-7-6-4-9-11-8(6)3-5(1)10-7/h4-5,7,10H,1-3H2 |
InChI Key |
GVEVZOCENZMSNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(CC1N2)ON=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine](/img/structure/B13248861.png)
![3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13248863.png)
![2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine](/img/structure/B13248866.png)
![1-Methyl-2-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13248871.png)



![3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13248883.png)




![3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13248919.png)

